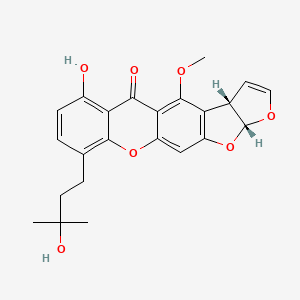

Austocystin C

Description

Contextualization within Natural Product Chemistry

Fungi are prolific producers of a vast array of chemical compounds known as secondary metabolites. mdpi.com Unlike primary metabolites, which are essential for growth and development, secondary metabolites are not required for the organism's survival in a laboratory setting but often confer a competitive advantage in their natural environment. mdpi.com These compounds exhibit immense structural diversity and are classified into major chemical families, including polyketides, terpenoids, and non-ribosomal peptides. mdpi.comfrontiersin.org

The austocystins fall under the broad category of polyketides. They are considered mycotoxins, which are secondary metabolites produced by fungi that can be toxic to other organisms. The genus Aspergillus is a particularly well-known producer of diverse secondary metabolites, including the austocystin family. plos.orgresearchgate.netuit.no These compounds are of significant interest in natural product chemistry due to their complex and unique chemical structures and their notable biological activities. tandfonline.comnews-medical.net

Historical Discovery and Initial Characterization of Austocystins

The austocystin family of mycotoxins was first discovered and characterized as metabolites produced by the fungus Aspergillus ustus. acs.orgjournals.co.za In the initial studies, researchers isolated a series of related compounds from maize meal cultures of this fungus. acs.orgnih.gov These were designated as austocystins A, B, C, D, E, and F.

The isolation and characterization process involved cultivating the fungus on a solid medium, followed by extraction and purification of the metabolites. Elucidation of their structures was achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, which revealed their shared, complex molecular architecture. journals.co.za These initial investigations established the austocystin family as a new class of fungal-derived natural products. journals.co.za

Overview of Structural Features within the Bisdihydrofuranoxanthone Class

The defining characteristic of the austocystin family is their core molecular skeleton, which classifies them as bisdihydrofuranoxanthones. journals.co.za This complex structure consists of a central xanthone (B1684191) ring system that is fused to a bis-dihydrofuran moiety.

Specifically, the chemical scaffold is a 3a,12a-dihydrofuro[3',2':4,5]furo[3,2-b]xanthen-5-one. journals.co.za The variations among the different members of the austocystin family, including Austocystin C, arise from the different substituents attached to this core structure. These substitutions can include chlorine atoms, hydroxyl groups, and isopentenyl side chains, which contribute to the chemical diversity within the family. journals.co.za

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C23H22O7 epa.gov |

| CAS Number | 55256-55-8 epa.gov |

| Producing Organism | Aspergillus ustus acs.orgjournals.co.za |

| Chemical Class | Bisdihydrofuranoxanthone journals.co.za |

**Table 2: Initial Austocystins Discovered from *Aspergillus ustus***

| Compound Name | Molecular Formula | Key Structural Features |

| Austocystin A | C22H19ClO7 | Contains a chlorine atom. journals.co.za |

| Austocystin B | C22H20O7 | Lacks the chlorine atom of Austocystin A. |

| This compound | C23H22O7 | Features an isopentenyl group. journals.co.zaepa.gov |

| Austocystin D | C22H20O8 | Contains an additional hydroxyl group compared to Austocystin B. acs.orgnih.gov |

| Austocystin E | C22H18O7 | A dehydro derivative. |

| Austocystin F | C22H20O8 | Isomeric with Austocystin D. |

Structure

3D Structure

Properties

CAS No. |

55256-55-8 |

|---|---|

Molecular Formula |

C23H22O7 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(4S,8R)-18-hydroxy-15-(3-hydroxy-3-methylbutyl)-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |

InChI |

InChI=1S/C23H22O7/c1-23(2,26)8-6-11-4-5-13(24)17-19(25)18-15(29-20(11)17)10-14-16(21(18)27-3)12-7-9-28-22(12)30-14/h4-5,7,9-10,12,22,24,26H,6,8H2,1-3H3/t12-,22+/m0/s1 |

InChI Key |

MLCZRFXGJOUFHE-AMXDTQDGSA-N |

Isomeric SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)O |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)O |

Origin of Product |

United States |

Natural Occurrence and Production of Austocystin C

Fungal Taxonomy and Isolate Identification

Aspergillus Species as Primary Producers

The production of Austocystin C is predominantly associated with fungi belonging to the genus Aspergillus. Various species within this genus have been identified as producers of a range of Austocystin analogues. Notably, Aspergillus ustus is a well-documented producer of Austocystins. Research has led to the isolation of numerous Austocystin compounds, including this compound, from different strains of Aspergillus ustus, such as the NRRL 5856 strain. Furthermore, marine-derived fungal strains, like Aspergillus sp. WHUF05236, have also been identified as sources of new Austocystin analogues, highlighting the diversity of producers within this genus.

Isolation and Cultivation Methodologies for this compound

The production of this compound for research and characterization relies on the successful isolation and cultivation of the producing fungal strains in a laboratory setting. Both solid-state and liquid fermentation techniques have been employed.

Isolation: The initial step involves the isolation of the fungal strain from its natural environment, which can range from soil to marine sponges. Standard microbiological techniques are used to obtain pure cultures of the Aspergillus species.

Cultivation: Once a pure culture is obtained, it is cultivated on a suitable nutrient medium to encourage fungal growth and the subsequent production of secondary metabolites, including this compound. The choice of cultivation method and medium composition is critical for optimizing the yield of the target compound.

Solid-state fermentation (SSF) is a common method used for the cultivation of Aspergillus species for mycotoxin production. This technique involves growing the fungus on a solid substrate with a low moisture content. Common substrates include rice and wheat bran. For instance, some Aspergillus strains are cultured on rice medium for several weeks to facilitate the production of Austocystins.

Liquid fermentation, or submerged fermentation (SmF), is another widely used method. In this approach, the fungus is grown in a liquid nutrient broth. The composition of the broth is a key factor influencing metabolite production.

Below are examples of media and conditions used for the cultivation of Austocystin-producing Aspergillus species, derived from various research studies.

| Parameter | Solid-State Fermentation (Example 1) | Solid-State Fermentation (Example 2) |

| Fungal Strain | Aspergillus insuetus BTBU20220155 | Aspergillus ustus |

| Substrate | Rice | Maize meal |

| Incubation Temperature | 28°C | Not specified |

| Incubation Period | 24 days | Not specified |

| Extraction Solvent | EtOAc:MeOH (80:20) | Not specified |

This table presents examples of solid-state fermentation conditions used for the cultivation of Austocystin-producing Aspergillus species.

| Parameter | Liquid Fermentation (General) |

| Basal Medium | Potato Dextrose Broth (PDB) or Czapek Dox Broth |

| Incubation Temperature | 25-30°C |

| pH | Typically acidic to neutral (pH 4.0-7.0) |

| Aeration | Often requires agitation for sufficient oxygen supply |

| Incubation Period | Several days to weeks |

This table outlines general conditions for liquid fermentation of Aspergillus species for secondary metabolite production.

Environmental and Nutritional Factors Influencing Biosynthesis

The biosynthesis of this compound, like many fungal secondary metabolites, is not constitutive but is significantly influenced by a variety of environmental and nutritional cues. These factors can impact the expression of the genes involved in the biosynthetic pathway, ultimately affecting the quantity and profile of the produced mycotoxins.

Environmental Factors:

Temperature: Temperature is a critical parameter affecting fungal growth and mycotoxin production. Most Aspergillus species have an optimal temperature range for growth and secondary metabolism, typically between 25°C and 30°C. Deviations from this optimal range can lead to reduced yields of this compound.

pH: The pH of the growth medium can have a profound effect on the biosynthesis of mycotoxins. For many Aspergillus species, acidic to neutral pH conditions (around 4.0 to 7.0) are favorable for the production of secondary metabolites. The pH can influence nutrient availability and the activity of enzymes involved in the biosynthetic pathways.

Water Activity (a_w): Water activity, a measure of the availability of water for microbial growth, is a crucial factor, particularly in solid-state fermentation. Lowering water activity can be a strategy to control fungal growth and mycotoxin production.

Nutritional Factors:

Carbon Sources: The type and concentration of the carbon source in the culture medium are known to be important regulators of secondary metabolism. Simple sugars like glucose and sucrose (B13894) are commonly used in fermentation media. The carbon-to-nitrogen ratio is also a key determinant of mycotoxin production.

Nitrogen Sources: Both the quality and quantity of the nitrogen source can influence the production of polyketides like this compound. Organic nitrogen sources, such as peptone and yeast extract, and inorganic sources, like ammonium (B1175870) and nitrate (B79036) salts, can have differential effects on biosynthesis.

Trace Elements: The presence of certain trace elements can also play a role in regulating the production of secondary metabolites.

The interplay of these factors is complex, and the optimal conditions for this compound production can be strain-specific. A systematic approach to optimizing these parameters is often necessary to achieve high yields of the desired compound.

| Factor | General Influence on Aspergillus Mycotoxin Production |

| Temperature | Optimal range typically 25-30°C. |

| pH | Acidic to neutral pH (4.0-7.0) often favors production. |

| Water Activity (a_w) | Lower levels can inhibit fungal growth and toxin synthesis. |

| Carbon Source | Type and concentration are critical; often repressive at high levels. |

| Nitrogen Source | Can be limiting or repressive depending on the source and concentration. |

This table summarizes the general influence of key environmental and nutritional factors on mycotoxin production by Aspergillus species.

Biosynthetic Pathways and Enzymology of Austocystin C

Elucidation of Polyketide Synthase (PKS) Mediated Processes

The foundation of the Austocystin C molecule is assembled by a Type I iterative polyketide synthase (PKS). evitachem.comrasmusfrandsen.dk These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units to build a complex polyketide chain, which serves as the scaffold for the final natural product. rasmusfrandsen.dkwikipedia.org

The biosynthesis of the austocystin core begins with the condensation of acetyl-CoA as a starter unit with several molecules of malonyl-CoA as extender units. evitachem.comrasmusfrandsen.dk This process, known as the polyacetate pathway, was confirmed through carbon-13 labeling studies on the related compound Austocystin D, which showed the incorporation of acetate (B1210297) units into the molecular skeleton. rsc.org A non-reducing polyketide synthase is responsible for this iterative process, ultimately forming a linear polyketide chain. This enzyme orchestrates the head-to-tail linkage of acetate units, which then undergoes cyclization reactions to form the aromatic ring system. rasmusfrandsen.dk In fungi, the xanthone (B1684191) core is exclusively derived from this polyketide pathway. researchgate.net

While the complete sequence of intermediates leading specifically to this compound is not fully detailed in the literature, the pathway is understood to proceed through intermediates common to the biosynthesis of other fungal xanthones like sterigmatocystin (B1681140) and aflatoxin. mdpi.comnih.gov Key steps involve the transformation of an initial anthraquinone (B42736) intermediate into the characteristic xanthone structure. psu.edursc.org

Studies on Aspergillus ustus have identified several biosynthetically related compounds produced alongside the austocystins, such as averufin (B1665840) and versicolorin (B1264617) C, which are known intermediates in the aflatoxin pathway. psu.eduresearchgate.net This suggests a branched pathway where common precursors are channeled towards different end products. The conversion of versicolorin A to demethylsterigmatocystin is a critical branching point in related pathways, and a similar transformation is presumed for austocystin biosynthesis. researchgate.net

Table 1: Potential Biosynthetic Precursors and Related Metabolites

| Compound Name | Role in Biosynthesis |

|---|---|

| Acetyl-CoA | Starter unit for the polyketide chain evitachem.com |

| Malonyl-CoA | Extender units for the polyketide chain rasmusfrandsen.dk |

| Averufin | Related anthraquinone intermediate psu.edu |

| Versicolorin C | Related anthraquinone intermediate psu.edu |

Enzymatic Transformations and Post-PKS Modifications

Following the creation of the polyketide-derived aromatic system, a series of enzymatic modifications, including oxidative reactions and functional group additions, are required to generate the final structure of this compound. nih.govnih.gov

A crucial step in the formation of the austocystin scaffold is the oxidative cleavage and recyclization of an anthraquinone intermediate (like versicolorin) to form the xanthone core. researchgate.net This transformation is catalyzed by complex enzymatic machinery, likely involving cytochrome P450 monooxygenases. researchgate.net Following the formation of the xanthone, further oxidative cyclization reactions are necessary to construct the fused dihydrofuran rings. psu.edu These reactions, catalyzed by oxidases, create the distinctive bis-dihydrofuran moiety attached to the xanthone core, a feature critical to the biological activity of this class of compounds. psu.edunih.gov Oxidative cyclization is a common strategy in natural product biosynthesis to create structural complexity and rigidity. nih.gov

A defining characteristic of many austocystins, including this compound, is the presence of a chlorine atom. This halogenation event is a post-PKS modification, catalyzed by a specific halogenase enzyme. gla.ac.uknih.gov Enzymatic halogenation typically occurs on an electron-rich aromatic ring and can significantly impact the biological activity of the final molecule. nih.govnumberanalytics.commdpi.com In the case of the austocystins, a 7-chloro-substituted xanthone has been identified, indicating the action of a regioselective chlorinase. psu.edu Besides halogenation, other modifications such as hydroxylations and methylations, catalyzed by specific oxygenases and methyltransferases, contribute to the structural diversity within the austocystin family.

Genetic Analysis of the this compound Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of a fungal secondary metabolite are typically organized into a contiguous biosynthetic gene cluster (BGC). mdpi.com While the specific BGC for this compound has not been explicitly delineated, its close structural and biosynthetic relationship to sterigmatocystin (ST) and aflatoxin (AF) provides a strong model. mdpi.comnih.gov The AF/ST gene clusters in Aspergillus species are well-characterized and contain genes for a polyketide synthase, various tailoring enzymes (e.g., oxidases, reductases, methyltransferases), and regulatory proteins. mdpi.comnih.govresearchgate.net

It is highly probable that the this compound BGC contains a homologous set of genes, including:

A non-reducing polyketide synthase (PKS) gene.

Genes for cytochrome P450 monooxygenases and other oxidases responsible for the anthraquinone-to-xanthone conversion and subsequent cyclizations. researchgate.net

A gene encoding a flavin-dependent halogenase for the chlorination step.

Regulatory genes, such as a homolog of aflR, which controls the expression of the other genes within the cluster. mdpi.comnih.gov

The identification and characterization of this specific gene cluster would be essential for fully elucidating the biosynthetic pathway and for enabling future bioengineering efforts. nih.govbeilstein-journals.org

Identification and Annotation of Biosynthetic Genes

The direct identification of the this compound biosynthetic gene cluster remains an area of ongoing research. However, genomic analysis of the producing fungus, Aspergillus ustus, has laid the groundwork for its discovery. A 2015 study by Pi et al. performed a genome-wide scan of Aspergillus ustus strain 3.3904, identifying 52 potential secondary metabolite (SM) biosynthetic gene clusters. nih.govplos.org These clusters are genomic regions containing genes that encode the enzymes required for the synthesis of a specific metabolite.

The identification process relies on bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which predict BGCs by locating "backbone" or "key" enzyme genes. researchgate.net These backbone enzymes, such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), are responsible for creating the core structure of the metabolite. researchgate.netresearchgate.net The A. ustus genome was found to be rich in such clusters, with a significant number predicted to be involved in polyketide synthesis, the established precursor type for xanthones like the austocystins. plos.orgresearchgate.net

Of the 52 predicted SM clusters in A. ustus, more than half contain PKS or PKS-like enzymes, making them potential candidates for austocystin biosynthesis. plos.org One of these clusters is expected to synthesize the core xanthone skeleton of the austocystin family. The specific variations among the austocystin analogues (A, B, C, etc.) likely arise from the activity of "tailoring enzymes" also encoded within the cluster or elsewhere in the genome. These enzymes perform post-synthesis modifications such as hydroxylations, methylations, and chlorinations.

Studies on the biosynthesis of other fungal xanthones, such as shamixanthone (B1255159) in Aspergillus nidulans, have revealed that the genes responsible for key modifications can be located far from the primary BGC. capes.gov.brnih.gov For instance, the prenyltransferase genes required for shamixanthone synthesis are not part of the core 'mdp' (monodictyphenone) cluster that builds the xanthone precursor. capes.gov.brnih.gov This suggests a similar genetic organization could exist for austocystin biosynthesis, where the core PKS-based cluster is supplemented by distally located genes encoding the specific tailoring enzymes that produce this compound.

Table 1: Predicted Secondary Metabolite Gene Clusters in Aspergillus ustus 3.3904 This table is based on data from a genomic analysis aimed at identifying potential biosynthetic pathways. plos.org

| Cluster Type | Number of Predicted Clusters | Key Backbone Enzyme(s) | Potential Products |

|---|---|---|---|

| Polyketide Synthase (PKS) | 14 | PKS | Polyketides (e.g., Xanthones) |

| PKS-like | 16 | PKS-like | Polyketides |

| Non-Ribosomal Peptide Synthetase (NRPS) | 6 | NRPS | Non-ribosomal peptides |

| NRPS-like | 12 | NRPS-like | Non-ribosomal peptides |

| Dimethylallyl Tryptophan Synthase (DMATS) | 4 | DMATS | Terpenoid compounds |

Gene Expression and Regulation Studies

Specific studies on the expression and regulation of the this compound biosynthetic genes have not yet been published. However, the regulatory mechanisms governing secondary metabolite production in filamentous fungi are well-established and provide a robust model for how austocystin synthesis is likely controlled.

Fungal BGCs are typically co-regulated, with the expression of all genes in the cluster controlled by one or more dedicated transcription factors encoded within the cluster itself. researchgate.net A prime example is the Aflatoxin/Sterigmatocystin pathway, which is governed by the pathway-specific Zn(II)2Cys6 transcription factor, AflR. researchgate.netmdpi.comnih.gov AflR binds to specific promoter sequences in the other biosynthetic genes, activating their transcription in a coordinated manner. mdpi.com It is highly probable that the austocystin BGC is similarly controlled by an in-cluster transcription factor.

In addition to pathway-specific regulators, global regulatory networks also influence the expression of secondary metabolite genes. These networks respond to environmental cues such as nutrient availability (carbon and nitrogen sources), pH, temperature, and oxidative stress. Key global regulators in Aspergillus species include proteins like LaeA (Loss of AflR Expression A), which is part of a master velvet protein complex that controls the expression of numerous BGCs by modulating chromatin structure. plos.org Therefore, the production of this compound is likely to be tightly controlled, occurring only under specific environmental conditions that trigger both the pathway-specific and global regulatory circuits.

Comparative Biosynthesis with Structurally Related Aflatoxins and Sterigmatocystins

The biosynthetic pathways of aflatoxins (AF) and sterigmatocystin (ST) are among the most extensively studied in mycotoxin research and serve as excellent models for understanding the biosynthesis of related polyketide-derived xanthones like the austocystins. researchgate.netmdpi.com Both AF and ST share a common biosynthetic origin starting from acetyl-CoA and malonyl-CoA, which are assembled by a polyketide synthase. nih.gov

The key distinction between the austocystin pathway and the AF/ST pathways lies in the cyclization of the polyketide chain and the subsequent formation of the xanthone core. The AF/ST pathway proceeds through an anthraquinone intermediate, versicolorin A, which is converted into sterigmatocystin. mdpi.com ST possesses an angularly fused furan (B31954) ring system. In contrast, the austocystins feature a linear fusion of the xanthone and bisdihydrofuran moieties. researchgate.net

While the exact intermediates for austocystin are not confirmed, the biosynthesis of other fungal xanthones, such as those in A. nidulans, proceeds through an anthraquinone intermediate like emodin, which undergoes oxidative cleavage and re-cyclization to form the xanthone core. capes.gov.brnih.govsecondarymetabolites.org It is hypothesized that austocystin biosynthesis follows a similar path, diverging from the ST pathway at the point of xanthone formation. After the creation of the core xanthone structure, a series of tailoring enzymes, including oxidoreductases, methyltransferases, and halogenases, would modify the scaffold to produce the final diversity of austocystin compounds, including this compound.

The genomic analysis of A. ustus has confirmed the presence of a complete sterigmatocystin biosynthetic gene cluster, indicating that the fungus has the genetic machinery to produce ST-like compounds. nih.govplos.org This co-existence of pathways suggests a shared evolutionary origin and highlights the metabolic versatility of Aspergillus species.

Table 2: Comparison of Key Features in Austocystin, Sterigmatocystin, and Aflatoxin Biosynthesis

| Feature | Austocystin (Hypothesized) | Sterigmatocystin | Aflatoxin |

|---|---|---|---|

| Precursor | Polyketide | Polyketide | Polyketide |

| Key Intermediate Type | Anthraquinone (e.g., Emodin-like) | Anthraquinone (Versicolorin A) | Anthraquinone (Versicolorin A) |

| Core Skeleton | Linearly-fused Xanthone | Angularly-fused Xanthone | Angularly-fused Xanthone with coumarin |

| Final Furan Ring System | Dihydrofuro[3,2-b]xanthone | Furo[2,3-b]furan | Furo[2,3-b]furan |

| Key Regulatory Gene | Unknown (likely in-cluster TF) | stcU (AflR homologue) | aflR |

| Producing Organism Example | Aspergillus ustus | Aspergillus nidulans | Aspergillus flavus |

Chemical Synthesis and Analog Design of Austocystin C

Strategic Development of Total Synthesis Methodologies

The synthesis of the complex, polycyclic core of the austocystins represents a significant chemical challenge. Methodologies are strategically designed to construct the intricate ring system and control the stereochemistry of its chiral centers.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. icj-e.orgscitepress.org This process helps to identify strategic bond disconnections and plan a forward synthetic route. icj-e.org For the austocystin skeleton, a common retrosynthetic strategy involves simplifying the complex furo-xanthone core.

In the context of Austocystin A, a logical disconnection strategy begins by simplifying the bisdihydrofuran moiety. journals.co.za A key precursor identified through this approach is a suitably functionalized xanthone (B1684191). The synthesis then focuses on the elaboration of this xanthone intermediate to form the complete austocystin framework. journals.co.za Another approach involves the disconnection of the xanthone itself, often leading back to simpler aromatic precursors like a benzophenone derivative, which can be constructed from more fundamental building blocks. journals.co.za

Table 1: Key Retrosynthetic Disconnections for the Austocystin Skeleton

| Target Moiety | Key Disconnection | Precursor Type |

|---|---|---|

| Bisdihydrofuran System | C-O and C-C bonds of the fused furan (B31954) rings | Functionalized Xanthone |

| Xanthone Core | C-C and C-O bonds forming the central ring | Benzophenone Derivative |

This interactive table summarizes the primary disconnection points in the retrosynthetic analysis of the austocystin core, based on strategies developed for Austocystin A.

This analysis allows for the development of multiple synthetic routes, which can be compared for efficiency and feasibility. icj-e.org

The austocystin core contains multiple chiral centers, and the control of their stereochemistry is a critical aspect of any total synthesis. Asymmetric synthesis aims to prepare a single enantiomer of the final product. nih.gov Stereoselective reactions are employed to ensure that the desired three-dimensional arrangement of atoms is achieved.

While specific methods for Austocystin C are not detailed in the available literature, the synthesis of other complex natural products often relies on several key strategies:

Substrate Control: Where the existing stereochemistry in a molecule directs the stereochemical outcome of a subsequent reaction.

Reagent Control: The use of chiral reagents, catalysts, or auxiliaries to induce stereoselectivity.

Catalytic Asymmetric Synthesis: This highly efficient method uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

In the synthesis of complex heterocyclic systems, stereoselective reductions and alkylations are common methods to establish chiral centers with high fidelity. For instance, the reduction of a ketone to a secondary alcohol can be achieved with high diastereoselectivity using specific reducing agents that are directed by nearby functional groups. researchgate.net

The synthesis of intricate natural products like austocystins often drives the development of new chemical reactions and methodologies. Constructing densely functionalized, polycyclic systems may require the invention of novel cyclization, C-H functionalization, or cross-coupling reactions to improve efficiency and yield. nih.gov

For example, the formation of the furo[3,2-b]xanthen-5-one core could be approached through modern methods such as tandem cyclizations, where multiple rings are formed in a single synthetic operation. researchgate.net The development of efficient one-pot procedures is a continuing goal in organic synthesis to reduce step count, resource consumption, and waste generation.

Synthesis of this compound Analogues for Research Applications

The synthesis of analogues, or derivatives, of a natural product is crucial for exploring its biological mechanism of action and for developing new therapeutic agents. mdpi.com This often involves modifying specific functional groups on the natural product scaffold.

Rational drug design involves creating new molecules with a specific biological purpose, often based on the known structure of a biological target or the mechanism of a parent compound. nih.gov Studies on Austocystin D have shown that its cytotoxicity is dependent on metabolic activation by cytochrome P450 (CYP) enzymes. nih.govacs.orgnih.govresearchgate.netnih.gov This activation is believed to occur at the vinyl ether moiety, leading to a reactive intermediate that can damage DNA. nih.govnih.gov

This knowledge provides a clear rationale for analog design. To probe this mechanism, analogues can be synthesized where the site of metabolic activation is altered or blocked. For example, the synthesis of dihydro-austocystin D, where the double bond in the furan ring is reduced, was performed to test this hypothesis. nih.gov This modification prevented metabolic activation and, as predicted, significantly reduced the compound's cytotoxicity, confirming the proposed mechanism of action. nih.govnih.gov

Table 2: Rationally Designed Austocystin D Analogue

| Analogue Name | Structural Modification | Rationale for Synthesis |

|---|

This interactive table details a key analogue of Austocystin D, highlighting the principle of rational design to investigate its biological activity.

A variety of synthetic routes can be employed to create analogues. These methods often start from a late-stage intermediate in the total synthesis of the natural product or from the natural product itself. Common derivatization strategies include:

Functional Group Interconversion: Modifying existing functional groups, such as converting alcohols to esters or ethers, or amines to amides.

Cross-Coupling Reactions: Using catalysts (e.g., palladium) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse substituents.

Side Chain Modification: Altering peripheral side chains to investigate their contribution to biological activity, as has been done in the synthesis of clavatadine C analogs. mdpi.com

The choice of synthetic route depends on the desired modification and the chemical compatibility of the functional groups present in the parent molecule. The development of diverse synthetic pathways is essential for creating a library of analogues for comprehensive structure-activity relationship (SAR) studies. mdpi.com

Exploration of Semi-Synthetic Strategies

The generation of this compound analogs through semi-synthetic approaches is a key strategy for exploring structure-activity relationships and developing novel compounds with potentially enhanced biological profiles. This approach leverages the complex core structure of the natural product, which is often challenging to produce via total synthesis, and introduces chemical modifications to create a library of related compounds.

One of the explored semi-synthetic strategies for compounds within the austocystin family is catalytic hydrogenation. This reaction typically targets specific double bonds within the molecule, leading to hydrogenated derivatives. For instance, various natural austocystins have been subjected to catalytic hydrogenation to produce their corresponding hydrogenated analogs. researchgate.net This method is valuable for assessing the role of specific sites of unsaturation in the molecule's biological activity.

Another potential semi-synthetic modification involves the derivatization of hydroxyl groups present in the this compound structure. Esterification, such as the preparation of (R)- and (S)-MTPA ester derivatives, is a technique used not only for the determination of absolute configuration but also as a means to create analogs with altered polarity and steric properties. acs.org Such modifications can influence the molecule's interaction with biological targets. The exploration of these semi-synthetic pathways allows researchers to systematically modify the periphery of the this compound scaffold and study the resulting effects on its properties.

Advanced Analytical Techniques for Synthetic Product Characterization

The structural elucidation and confirmation of semi-synthetic products derived from this compound rely on a suite of advanced analytical techniques. These methods are essential for verifying the intended chemical transformation and for unambiguously determining the structure of the newly formed analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to provide a comprehensive structural picture.

¹H NMR: Provides information on the number, environment, and connectivity of protons.

¹³C NMR: Reveals the carbon framework of the molecule.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon connectivities, allowing for the complete assignment of the molecular structure. mdpi.com

NMR spectra are typically recorded on high-field instruments (e.g., 400 or 500 MHz) in deuterated solvents like methanol-d₄ or CDCl₃. acs.orgmdpi.com Chemical shifts are referenced to the residual solvent signals. mdpi.com

Table 1: Illustrative NMR Spectroscopic Parameters (Note: The following table provides a generalized representation of the type of data obtained for austocystin-class compounds, as detailed characterization relies on these methods.)

| Technique | Information Provided | Typical Application for this compound Analogs |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants | Identifies changes in the electronic environment of protons post-synthesis. |

| ¹³C NMR | Carbon chemical shifts | Confirms alterations to the carbon skeleton, such as the saturation of a double bond. |

| COSY | Shows coupling between adjacent protons | Establishes proton-proton spin systems within the molecule. |

| HSQC | Correlates protons with their directly attached carbons | Assigns protons to their corresponding carbons in the molecular structure. |

Mass Spectrometry (MS) is another critical tool, providing information about the molecular weight and elemental composition of the synthetic products. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently used to determine the precise mass of the synthesized analog, which allows for the calculation of its elemental formula with high accuracy. acs.org Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and provide structural insights based on the fragmentation patterns observed. mdpi.com

Additional spectroscopic methods such as Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV) Spectroscopy are used to identify functional groups and conjugated systems within the molecule, respectively. acs.org For chiral compounds, Electronic Circular Dichroism (ECD) spectroscopy can be used to investigate the stereochemistry of the synthetic analogs, often by comparing experimental spectra with those of known compounds or with quantum chemical calculations. researchgate.netacs.org In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure and absolute configuration of a synthetic product. acs.org

Extensive Research on Molecular Actions Unavailable for this compound, Focus Remains on Austocystin D

Detailed scientific research concerning the specific molecular mechanisms of action for the chemical compound this compound is not available in current literature. The comprehensive outline provided, including specific cellular targets, the role of Cytochrome P450 (CYP) enzymes, DNA damage induction, histone phosphorylation, and the investigation of specific CYP isozymes and co-factors, corresponds to extensive research conducted on a closely related compound, Austocystin D .

While both compounds belong to the austocystin family of mycotoxins, which are secondary metabolites produced by fungi such as Aspergillus ustus, detailed mechanistic studies have been overwhelmingly focused on Austocystin D.

General Information on the Austocystin Family

Austocystins are structurally similar to aflatoxin B₁, a well-known mycotoxin. researchgate.netosti.gov This structural similarity suggests a comparable mechanism of action, where the compounds are not biologically active in their native form. Instead, they require metabolic activation to exert their effects. researchgate.netosti.gov

Studies on the austocystin family have indicated that these compounds exhibit mutagenic activity, but only after being processed by metabolic enzymes. osti.govnih.gov This activation is a critical step that converts the inert compound into a reactive form capable of damaging DNA.

One study investigating various mycotoxins found that Austocystin A and Austocystin D were mutagenic specifically after metabolic activation. nih.gov This finding supports a general mechanism for the family wherein CYP-mediated metabolism leads to genotoxicity.

The Well-Documented Mechanisms of Austocystin D

For the related compound, Austocystin D, a substantial body of research has elucidated its mechanism of action, which aligns with the requested article structure.

Metabolic Activation by CYP Enzymes: The selective cytotoxicity of Austocystin D is a result of its activation by Cytochrome P450 enzymes within specific cancer cell lines. nih.govresearchgate.netacs.org This process is essential for its activity, and inhibiting CYP enzymes negates its effects. nih.gov

Induction of DNA Damage: Once activated, Austocystin D becomes a potent DNA-damaging agent. nih.govacs.orgnih.gov The activated form, likely an epoxide intermediate similar to that of aflatoxin B₁, reacts with DNA, causing lesions and triggering the DNA damage response (DDR) pathways. nih.govacs.org

Histone H2AX Phosphorylation: A key event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as γH2AX. researchgate.netmdpi.com The appearance of γH2AX serves as a sensitive marker for DNA double-strand breaks. nih.gov Studies confirm that treatment with Austocystin D leads to a significant increase in γH2AX levels, indicating the induction of substantial DNA damage. nih.govnih.gov

Role of Specific CYP Isozyme (CYP2J2): Research has pinpointed CYP2J2 as a crucial enzyme for the metabolic activation and subsequent cytotoxicity of Austocystin D. nih.govkyoto-u.ac.jpnews-medical.net Cancer cell lines with higher expression of CYP2J2 show greater sensitivity to the compound. nih.govnews-medical.net

Genetic and Transcriptional Regulation: Genetic manipulation, such as the overexpression of CYP2J2, enhances DNA damage and cell death upon Austocystin D treatment, while its knockdown provides resistance. nih.govnews-medical.net Furthermore, a genome-wide genetic screen identified several genes required for Austocystin D's cytotoxicity. These include POR (Cytochrome P450 Oxidoreductase), an electron donor for CYP enzymes, and PGRMC1 (Progesterone Receptor Membrane Component 1), which can modulate CYP activity. nih.govmedium.com The histone acetyltransferase KAT7 was also identified as a transcriptional regulator that promotes the expression of CYP2J2. nih.govmedium.com

Due to the lack of specific data for this compound matching the detailed topics requested, it is not possible to generate the article as outlined. The scientific community's focus has been on other analogues within the same chemical family.

Molecular Mechanisms of Action of Austocystin C

Interrogation of Downstream Signaling Cascades

The cytotoxic effects of the Austocystin family, particularly Austocystin D, are not direct but are contingent on cellular metabolic processes. This activation leads to a cascade of downstream signaling events, culminating in cell death.

The primary mechanism by which activated Austocystin D induces cell death is through the induction of apoptosis, a form of programmed cell death. This process is initiated by significant DNA damage. news-medical.net

Research on various cancer cell lines, particularly those with high expression of specific metabolic enzymes, has shown that treatment with Austocystin D leads to the activation of the DNA damage response (DDR) pathway. kyoto-u.ac.jp Key proteins in this pathway are phosphorylated and activated, indicating cellular recognition of extensive DNA lesions.

Key Research Findings on Austocystin D-Induced Apoptosis:

DNA Damage Response: In cancer cells sensitive to Austocystin D, treatment with the compound leads to the phosphorylation of histone H2AX (forming γ-H2AX), a sensitive marker of DNA double-strand breaks. kyoto-u.ac.jp Concurrently, phosphorylation of checkpoint kinase 1 (CHK1) at serine 345 and Replication Protein A32 (RPA32) is observed, indicating the activation of cell cycle arrest and DNA repair pathways. kyoto-u.ac.jp

Induction of Apoptosis: The extensive DNA damage, when beyond the cell's repair capacity, triggers the intrinsic pathway of apoptosis. researchgate.net This is a tightly regulated process designed to eliminate damaged cells. mdpi.com

Table 1: Key Molecular Events in Austocystin D-Induced Apoptosis

| Molecular Event | Protein Marker | Observation in Sensitive Cells | Reference |

| DNA Damage | γ-H2AX | Increased phosphorylation | kyoto-u.ac.jp |

| Cell Cycle Arrest/DNA Repair | p-CHK1 (Ser345) | Increased phosphorylation | kyoto-u.ac.jp |

| DNA Repair | p-RPA32 | Increased phosphorylation | kyoto-u.ac.jp |

Currently, there is no direct scientific evidence from available research to suggest that Austocystin C or the broader Austocystin family of compounds have significant interactions with immunomodulatory pathways. Studies have primarily focused on their cytotoxic and pro-apoptotic effects within cancer cells. While some compounds can influence the immune system's response to cancer, this has not been identified as a primary mechanism of action for Austocystins. nih.gov

Elucidation of the Prodrug Activation Hypothesis

The prevailing scientific consensus is that Austocystins, including Austocystin D, are prodrugs, meaning they are administered in an inactive or less active form and are then metabolized within the body into their active, cytotoxic state. nih.govthno.org

The activation of Austocystin D is dependent on the activity of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in the metabolism of a wide range of compounds. nih.gov The selective cytotoxicity of Austocystin D against certain cancer cell lines is directly correlated with the expression levels of specific CYP enzymes in those cells. news-medical.net

Key Findings Supporting the Prodrug Activation Hypothesis for Austocystin D:

CYP Enzyme Dependency: The cytotoxic effects of Austocystin D are significantly diminished in the presence of CYP inhibitors like ketoconazole. kyoto-u.ac.jp

CYP2J2 as the Key Enzyme: Comprehensive analyses have identified a strong positive correlation between the sensitivity of cancer cell lines to Austocystin D and the expression of CYP2J2. news-medical.netnih.gov Cells with higher levels of CYP2J2 are more susceptible to Austocystin D-induced cell death. news-medical.net

Mechanism of Activation: It is proposed that CYP2J2 oxygenates Austocystin D, a process that renders the molecule reactive towards DNA, leading to the formation of DNA adducts and subsequent damage. nih.gov This mechanism is supported by the observation that a modified form of Austocystin D, dihydro-austocystin D, which is less amenable to oxygenation, lacks cytotoxic activity. nih.gov

Genetic Evidence: Overexpression of CYP2J2 in cancer cells enhances their sensitivity to Austocystin D, while depletion of CYP2J2 confers resistance. news-medical.netnih.gov Further genetic screening has identified POR and PGRMC1 as positive regulators of CYP activity that are also involved in Austocystin D's cytotoxicity. news-medical.net The histone acetyltransferase KAT7 has also been shown to regulate the transcription of CYP2J2, further solidifying the central role of this enzyme in the activation of Austocystin D. news-medical.netnih.gov

Table 2: Evidence for Prodrug Activation of Austocystin D

| Evidence Category | Key Finding | Significance | Reference |

| Enzymatic Inhibition | Cytotoxicity is reduced by CYP inhibitors (e.g., ketoconazole). | Demonstrates dependence on CYP enzyme activity. | kyoto-u.ac.jp |

| Enzyme Correlation | Sensitivity correlates with CYP2J2 expression levels. | Identifies a specific activating enzyme. | news-medical.netnih.gov |

| Genetic Manipulation | Overexpression of CYP2J2 increases sensitivity; depletion decreases it. | Confirms the causal role of CYP2J2. | news-medical.netnih.gov |

| Structural Modification | Dihydro-austocystin D (less prone to oxygenation) is inactive. | Supports oxygenation as the activation mechanism. | nih.gov |

| Regulatory Genes | POR, PGRMC1, and KAT7 regulate CYP2J2 and Austocystin D cytotoxicity. | Elucidates the regulatory network of activation. | news-medical.netnih.gov |

Structure Activity Relationship Sar Studies of Austocystin C and Its Analogues

Delineation of Essential Pharmacophore Elements

The core scaffold of the austocystins contains specific moieties that are fundamental to their biological action. The bisdihydrofuran and vinyl ether components, in particular, have been identified as critical elements of the pharmacophore.

Extensive research has demonstrated that Austocystin D, and by extension its analogues, acts as a prodrug that requires metabolic activation to exert its cytotoxic effects. researchgate.netacs.orgnews-medical.net This activation is dependent on the vinyl ether double bond within the terminal furan (B31954) ring. kyoto-u.ac.jp Cytochrome P450 (CYP) enzymes, particularly CYP2J2, metabolize this moiety, likely through epoxidation, to form a reactive intermediate capable of inducing DNA damage and subsequent cell death. researchgate.netkyoto-u.ac.jpnih.gov

The indispensable nature of the vinyl ether is unequivocally demonstrated by comparing the activity of Austocystin D with its hydrogenated analogue, dihydro-austocystin D. In dihydro-austocystin D, the C-C double bond of the vinyl ether is reduced to a single bond. This single modification leads to a near-complete loss of cytotoxic activity and the inability to induce a DNA damage response, confirming that the vinyl ether is essential for the enzymatic activation that underpins its toxicity. researchgate.netkyoto-u.ac.jp

| Compound | Modification | Effect on Cytotoxicity | Reference |

|---|---|---|---|

| Austocystin D | Contains intact vinyl ether | Potent cytotoxicity observed in sensitive cell lines (e.g., GI50 < 1 nM in MCF7) | mdpi.com |

| Dihydro-austocystin D | Vinyl ether reduced to a single bond | Cytotoxic activity and DNA damage induction are lost | researchgate.netkyoto-u.ac.jp |

Impact of Substituent Variations on Molecular Efficacy

Variations in the substituents on the xanthone (B1684191) core significantly modulate the biological efficacy of austocystin analogues. Halogenation, alkylation, and the pattern of oxygenation have all been shown to be important factors.

Halogenation is a common feature among naturally occurring austocystins, with Austocystin A, for example, being a chlorinated analogue. journals.co.zaevitachem.com The presence and position of a halogen atom can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological activity. scribd.com Studies on various austocystins isolated from Aspergillus ustus have shown that chlorinated compounds, such as Austocystin A and other related metabolites, exhibit potent cytotoxicity. journals.co.za For instance, Austocystin A was found to be more toxic than the related carcinogen sterigmatocystin (B1681140) in primary kidney epithelial cells. journals.co.za While direct comparative studies between a halogenated austocystin and its non-halogenated counterpart in the same assay are limited, the consistent discovery of potent chlorinated members suggests that halogenation is a favorable trait for cytotoxicity. journals.co.zanih.gov

The efficacy of austocystin analogues is highly sensitive to the pattern of alkyl and oxygen-containing substituents on the aromatic xanthone core. A 2024 study on a series of new and known austocystins, named Asperustins, provided significant insight into these relationships. acs.orgnih.gov

This research identified the first examples of austocystins with an oxygenated substitution at the C-4' position of the isopentenyl side chain. acs.org Furthermore, the study compared the cytotoxic and immunosuppressive activities of numerous analogues with varying substitution patterns. For example, compounds 10, 11 (1″-hydroxy austocystin D), 12, and 14 demonstrated pronounced cytotoxicity against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 0.46 to 3.9 µM. acs.orgnih.gov This indicates that modifications, such as hydroxylation on the side chain (as in compound 11), are well-tolerated and can result in potent analogues. acs.orgnih.gov The diverse activities across the analogue series underscore that specific oxygenation and alkylation patterns are key determinants of both potency and the specific type of biological response (e.g., cytotoxicity vs. immunosuppression). acs.orgacs.org

| Compound Name | Key Structural Features | Activity Profile (MCF-7 Cells) | Reference |

|---|---|---|---|

| Asperustin I (10) | C-4' Oxygenated Substitution | IC₅₀ = 3.9 µM | acs.orgnih.gov |

| 1"-hydroxy austocystin D (11) | Hydroxylation on isopentenyl side chain | IC₅₀ = 1.3 µM | acs.orgnih.gov |

| Known Austocystin (12) | Varying substitution | IC₅₀ = 0.46 µM | acs.orgnih.gov |

| Known Austocystin (14) | Varying substitution | IC₅₀ = 2.3 µM | acs.orgnih.gov |

Stereochemical Requirements for Optimal Activity

The complex, multi-ring structure of Austocystin C contains several stereocenters, implying that its three-dimensional arrangement is a critical factor for its interaction with biological macromolecules like enzymes and DNA. The absolute configuration of these chiral centers can profoundly affect the molecule's ability to fit into an active site, and thus, its biological potency.

In a recent study, the absolute configuration of 1″-hydroxy austocystin D was definitively determined using single-crystal X-ray diffraction. acs.orgnih.gov The isolation and characterization of numerous stereochemically distinct analogues, such as Asperustins A-J and two new epimers named Austocystin P and Q, have been reported. acs.orgnih.gov Comparing the biological activities of these different stereoisomers reveals the importance of specific spatial arrangements. For example, compounds 5, 9, and 11 (1″-hydroxy austocystin D) showed significant immunosuppressive effects, inhibiting T-cell proliferation with IC₅₀ values around 1 µM. acs.orgnih.gov The distinct activities observed between different epimers and diastereomers highlight that a precise stereochemistry is required for optimal and selective biological activity, whether it be cytotoxic or immunosuppressive. mdpi.comacs.org

Advanced Methodologies and Analytical Techniques in Austocystin C Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification and structural characterization of mycotoxins are foundational to all further biological and mechanistic studies. For the austocystin family, including Austocystin C, a combination of high-resolution spectroscopic and spectrometric methods is employed to unravel their complex furo[3',2':4,5]furo[3,2-b]xanthen-5-one skeleton. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to map the covalent framework of the molecule, establishing the connectivity of protons and carbons. For the initial structural elucidation of the austocystin series, specialized NMR techniques were vital. These included the observation of acetylation shifts, benzene-induced solvent shifts, and Nuclear Overhauser Effect (NOE) experiments, which help to determine the substitution patterns and relative stereochemistry of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. This technique is indispensable for confirming the elemental composition of this compound and distinguishing it from other closely related metabolites that may differ by only a few atoms.

X-ray Crystallography offers the most definitive three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. While obtaining a suitable crystal can be a challenge for some natural products, a successful crystallographic analysis provides unambiguous proof of the molecule's absolute configuration and conformational details. This technique has been used to elucidate the structure of reaction products during synthetic approaches to the austocystin skeleton, confirming complex stereochemical arrangements.

Table 1: Spectroscopic and Spectrometric Methods in Austocystin Research

| Technique | Application in this compound Research | Data Generated |

|---|---|---|

| High-Resolution NMR | Determination of the carbon-hydrogen framework and relative stereochemistry. | Chemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs). |

| Mass Spectrometry | Confirmation of elemental composition and molecular weight. | Precise mass-to-charge ratio, molecular formula. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure and absolute configuration. | Atomic coordinates, bond lengths, bond angles. |

Omics-Based Approaches in Mechanistic Investigations

"Omics" technologies provide a global view of molecular changes within a cell or organism in response to a stimulus, such as exposure to this compound. These approaches are powerful for generating hypotheses about a compound's mechanism of action.

Transcriptomics for Gene Expression Profiling

Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing how gene expression patterns change. In the context of the closely related Austocystin D, analyses of gene expression data from cancer cell lines were instrumental in linking its cytotoxicity to the expression of specific cytochrome P450 (CYP) genes, particularly CYP2J2. news-medical.net A similar transcriptomic approach for this compound would involve treating sensitive and resistant cell lines with the compound and using techniques like RNA-sequencing to identify genes and pathways that are significantly up- or down-regulated, offering clues to its mode of action and potential mechanisms of resistance.

Proteomics for Protein Interaction and Modification Studies

Proteomics investigates the entire protein complement of a cell. Following exposure to this compound, proteomic analysis could identify changes in protein abundance, post-translational modifications (like phosphorylation), or protein-protein interactions. This could reveal, for example, the specific cellular signaling pathways that are activated or inhibited by the compound, downstream of the initial molecular insult.

Metabolomics for Pathway Interrogation

Metabolomics is the study of the complete set of small-molecule metabolites within a biological system. This technique can be used to trace the metabolic fate of this compound itself, identifying potential activation or detoxification products formed by cellular enzymes. Furthermore, it can reveal broader disruptions in cellular metabolic pathways, such as energy metabolism or lipid biosynthesis, caused by the compound's activity. For Austocystin D, its activation by CYP enzymes to a DNA-damaging form is a key mechanistic step that could be interrogated using metabolomic tools. acs.org

Genetic Engineering Tools for Cellular and Molecular Studies

Modern genetic engineering tools are critical for validating the functional role of specific genes identified through omics studies.

CRISPR-Cas9 Gene Editing has revolutionized functional genomics. This system can be used to create precise knockouts of specific genes to determine if they are essential for a compound's activity. In a landmark study on Austocystin D, a CRISPR-Cas9-based screen was used to identify genes that regulate its cytotoxic activity. news-medical.net This powerful approach confirmed that POR and PGRMC1, regulators of CYP enzyme function, were crucial for Austocystin D-induced toxicity. news-medical.net This same methodology could be directly applied to this compound to definitively identify the enzymes responsible for its metabolic activation and the key cellular factors that mediate its effects. Other genetic manipulation techniques, such as siRNA-mediated gene silencing or plasmid-based overexpression, have also been used to deplete or increase the levels of specific CYP enzymes, confirming their role in sensitizing cancer cells to Austocystin D. news-medical.net

Advanced Cell-Based Assays for Functional and Mechanistic Characterization

Beyond simple cytotoxicity measurements, a suite of advanced cell-based assays is necessary to characterize the specific functional and mechanistic consequences of cellular exposure to this compound. Based on its known cytotoxic and mutagenic properties, and the detailed investigations into its analogues, these assays are critical for understanding how it affects cell health. knowthecause.com

Studies on Austocystin D provide a clear blueprint for this characterization. Its cytotoxicity was found to correlate with the activation of a DNA damage response pathway. acs.org A key assay in this discovery was the measurement of histone H2AX phosphorylation . H2AX is a histone variant that becomes rapidly phosphorylated at serine 139 (forming γ-H2AX) in response to DNA double-strand breaks, serving as a sensitive biomarker for DNA damage. acs.org Observing an increase in γ-H2AX in cells treated with this compound would be strong evidence of a DNA-damaging mechanism.

Furthermore, the selective nature of a compound's toxicity can be explored by screening it against large panels of characterized cancer cell lines. For Austocystin D, its pattern of cytotoxicity was found to be dependent on the expression of specific CYP enzymes in different cell lines, a discovery made possible by these broad screening efforts. researchgate.netacs.org

Table 2: Advanced Cell-Based Assays for Austocystin Research

| Assay Type | Purpose | Example Cell Lines Used in Analogue Studies |

|---|---|---|

| Cytotoxicity Screening | Determine the potency and selectivity of the compound across different cancer types. | Human osteosarcoma lines (U-2 OS, HOS) news-medical.net |

| DNA Damage Response | Measure the induction of DNA damage pathways. | U-2 OS (high CYP2J2 expression) news-medical.net |

| CYP Inhibition/Activation | Determine if metabolic activation is required for cytotoxicity. | Various cancer cell lines treated with CYP inhibitors like ketoconazole. acs.org |

| Gene Expression Analysis | Quantify changes in the expression of specific target genes (e.g., CYPs). | Human osteosarcoma lines news-medical.net |

Computational Chemistry and Molecular Modeling

In the study of complex natural products like this compound, computational chemistry and molecular modeling have become indispensable tools. These in silico techniques provide profound insights into molecular behavior, complementing experimental data to elucidate biological mechanisms at an atomic level. By simulating molecular structures and interactions, researchers can predict how these compounds engage with biological targets and understand their intrinsic electronic properties, which are crucial determinants of their reactivity and function. While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the methodologies are well-established and have been applied to its close analogues, such as Austocystin D. researchgate.netresearchgate.net The following sections describe how these advanced computational approaches are applied in the research of this compound and related compounds.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. rjpbr.com Molecular docking predicts the preferred orientation and binding affinity of the ligand when it binds to the active site of a protein. news-medical.net Following docking, MD simulations can be used to observe the dynamic behavior of the ligand-protein complex over time, providing a more detailed view of the interaction's stability and the conformational changes that may occur. nih.gov

Research on the closely related compound, Austocystin D, has identified its potential interaction with Cytochrome P450 (CYP) enzymes, which are implicated in its mechanism of cytotoxic activity. nih.govwikipedia.orgevitachem.com Specifically, enzymes like CYP2J2 have been shown to be critical for the activation of Austocystin D, leading to DNA damage in cancer cells. nih.govevitachem.com Such findings provide a strong basis for performing similar computational studies on this compound to explore its potential biological targets.

A typical molecular docking study would involve modeling the interaction of this compound with the active site of a protein like CYP2J2. The results would predict the binding energy, which indicates the strength of the interaction, and identify the specific amino acid residues in the protein that form key bonds (e.g., hydrogen bonds) or hydrophobic interactions with the compound.

Table 1: Representative Molecular Docking Results of this compound with a Hypothetical Protein Target (e.g., Cytochrome P450 Active Site)

This table is for illustrative purposes, demonstrating typical data obtained from a molecular docking simulation. The values are representative and not from a published study on this compound.

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | The predicted free energy of binding. A more negative value suggests a stronger, more favorable interaction. |

| Key Interacting Residues | PHE 110, TRP 125, ARG 241, TYR 350 | Amino acids within the protein's active site predicted to form significant non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with this compound. |

| Interaction Types | Hydrogen Bond, Hydrophobic Interactions, π-Alkyl | The primary forces stabilizing the ligand-protein complex. |

| Predicted Inhibition Constant (Ki) | 1.2 µM | A calculated value derived from the binding energy, representing the concentration required to inhibit 50% of the enzyme's activity. |

Following such a docking analysis, an MD simulation would provide further insight by placing the docked complex in a simulated physiological environment (water and ions) and observing its movements over nanoseconds. This can confirm the stability of the interactions predicted by docking and reveal how the protein's flexibility might accommodate the ligand.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. broadinstitute.org These methods can determine a molecule's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to its chemical reactivity and spectroscopic properties.

In the field of Austocystin research, quantum chemical calculations are frequently employed to determine the absolute configuration of newly isolated analogues. researchgate.net Techniques such as Time-Dependent Density Functional Theory (TDDFT) are used to calculate the Electronic Circular Dichroism (ECD) spectrum of a proposed structure. This calculated spectrum is then compared with the experimentally measured spectrum to confirm the compound's correct stereochemistry, a critical step in natural product characterization.

Furthermore, quantum calculations provide key electronic descriptors used in Quantitative Structure-Activity Relationship (QSAR) studies. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity, which can be correlated with biological activity.

Table 2: Representative Quantum Chemical Properties of this compound

This table presents theoretical data for illustrative purposes, based on typical values for furoxanthenone mycotoxins calculated using density functional theory (DFT) methods. These are not experimentally verified values for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the tendency to donate electrons in a reaction; a higher value indicates a better electron donor. |

| LUMO Energy | -2.1 eV | Relates to the tendency to accept electrons; a lower value indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing its solubility and ability to engage in polar interactions. |

| Total Electronic Energy | -1250.7 Hartree | The total energy of the molecule in its optimized geometry, used for comparing the relative stability of different isomers. |

By applying these computational methodologies, researchers can build a comprehensive understanding of this compound's chemical nature and potential biological functions, guiding further experimental investigation and drug discovery efforts.

Future Directions and Emerging Research Avenues for Austocystin C

Discovery of Novel Austocystin C Producing Strains and Variants

The identification of new microbial sources for austocystins is a fundamental step toward expanding the chemical diversity of this family of compounds. Historically, mycotoxins such as the austocystins have been isolated from fungi of the genus Aspergillus, with Aspergillus ustus being a notable producer. nih.govnih.gov Research has shown that different strains and species can produce a variety of related metabolites. For instance, two new analogues, austocystin P and austocystin Q, were isolated from the fermentation broth of Aspergillus sp. WHUF05236. researchgate.net

Future research will likely intensify the search for novel producing strains in underexplored ecological niches, such as marine environments or unique terrestrial habitats like Antarctica, which are known to harbor fungi with unique metabolic capabilities. researchgate.net The application of modern screening techniques is crucial in this endeavor. "Omics-guided" methods, including genomics, transcriptomics, and metabolomics, can accelerate the discovery of biosynthetic gene clusters (BGCs) responsible for producing these polyketides. nih.gov By identifying putative BGCs through sequence analysis, researchers can uncover cryptic pathways that are not expressed under standard laboratory conditions, potentially leading to the discovery of entirely new this compound variants with novel bioactivities. nih.gov The exploration of fungal endophytes, which live within plant tissues, also represents a promising frontier for discovering novel, bioactive compound-producing fungi. nih.govmdpi.com

Rational Design and Synthesis of Highly Potent and Selective Analogues

While natural discovery provides new chemical scaffolds, rational design and chemical synthesis offer a targeted approach to improve the properties of this compound. The total synthesis of related compounds like Austocystin A has been pursued, partly due to the low yields obtained from fungal cultivation, demonstrating the feasibility of constructing this complex skeleton in the laboratory. journals.co.za This synthetic capability is the cornerstone of creating novel analogues.

A critical aspect of this research is the understanding of Structure-Activity Relationships (SAR), which predicts how a molecule's structure relates to its biological activity. collaborativedrug.com Key insights have already been gained from the closely related Austocystin D. Studies have revealed that the carbon-carbon double bond within the vinyl ether moiety of the molecule is essential for its cytotoxicity. nih.gov The reduction of this bond to a single bond, creating dihydro-austocystin D, results in a loss of cytotoxic activity, likely because the molecule can no longer be oxygenated by cytochrome P450 (CYP) enzymes to its active form. nih.govkyoto-u.ac.jp

This finding provides a clear roadmap for future synthetic efforts. Chemists can now design analogues that retain this critical vinyl ether group while modifying other parts of the molecule. These modifications could aim to:

Enhance potency against target cells.

Increase selectivity towards cancer cells over healthy cells.

Improve pharmacokinetic properties, such as solubility and stability.

Fine-tune the molecule's interaction with its activating enzymes or molecular targets.

By creating a library of designed variants, researchers can systematically probe the SAR of the austocystin scaffold, leading to the development of optimized drug candidates with superior therapeutic profiles. mit.edu

Identification of Previously Uncharacterized Molecular Targets

A significant body of research on the analogue Austocystin D has elucidated its primary mechanism of action, which serves as a strong model for this compound. Its cytotoxicity is not direct but relies on metabolic activation. researchgate.net The key event is the oxygenation of the molecule by the enzyme Cytochrome P450 2J2 (CYP2J2), which is often overexpressed in certain cancer cell lines. kyoto-u.ac.jpnews-medical.netnih.gov This enzymatic reaction transforms the compound into a reactive metabolite capable of damaging DNA. nih.govresearchgate.net

The activated austocystin is believed to form bulky adducts with DNA, leading to strand breaks and the activation of the DNA Damage Response (DDR) pathway, ultimately triggering cell death. nih.govnih.gov The selective activation in cells with high CYP2J2 expression explains the compound's selective toxicity towards certain cancers. researchgate.net

Future research in this area will focus on several intriguing questions:

Downstream Pathways: A deeper understanding of the specific DNA repair pathways that are activated in response to austocystin-induced damage is needed. This could reveal vulnerabilities that can be exploited through combination therapies, a concept known as synthetic lethality. aacr.org

Regulators of Activity: Research has already identified POR, PGRMC1, and KAT7 as genes that regulate CYP2J2 activity or expression and are thus required for austocystin's cytotoxic effects. nih.govresearchgate.net Further screening could uncover additional regulators, providing more targets for modulating the compound's activity and potentially overcoming resistance.

Elucidating these finer details of the molecular mechanism will be critical for the clinical development of austocystin-based therapies and for identifying patient populations most likely to respond.

Applications of Synthetic Biology and Metabolic Engineering for Enhanced Production

The production of complex natural products like this compound in their native fungal strains is often inefficient, limiting the supply for research and development. journals.co.za Synthetic biology and metabolic engineering offer powerful solutions to this problem by reprogramming microorganisms into efficient "cell factories." researchgate.netaiche.org this compound is a polyketide, a class of compounds whose biosynthesis is well-suited to these engineering approaches. evitachem.commdpi.comsciepublish.com

The general strategy involves several key steps:

Pathway Identification: The complete biosynthetic gene cluster (BGC) for this compound must be identified and characterized. Studies on related mycotoxins provide a strong foundation for this work. psu.edu

Host Selection: The BGC can be transferred to a more suitable "chassis" organism, such as Aspergillus oryzae or the yeast Saccharomyces cerevisiae. These hosts are well-characterized, grow rapidly, and are more amenable to genetic manipulation than many native producers. aiche.orgfrontiersin.org

Pathway Optimization: Once in the new host, the pathway can be optimized. This includes enhancing the supply of precursor molecules (like acetyl-CoA and malonyl-CoA), eliminating competing metabolic pathways that divert resources, and optimizing the expression levels of the biosynthetic genes. nih.govsciepublish.com

Enzyme and Product Diversification: The modular nature of polyketide synthases (PKSs) allows for "plug-and-play" engineering. nih.govnih.gov By swapping or modifying enzymatic domains or post-PKS tailoring enzymes (like oxidases and methyltransferases), it is possible to generate novel austocystin derivatives with altered structures and potentially improved activities. sciepublish.comsciepublish.com

The successful application of these techniques to other complex metabolites, such as artemisinin (B1665778) and carotenoids, demonstrates the immense potential for achieving high-yield, sustainable production of this compound and its engineered analogues. frontiersin.org

Exploration of Synergy with Other Bioactive Compounds and Modulators

A cornerstone of modern cancer therapy is the use of drug combinations to enhance efficacy, reduce toxicity, and overcome drug resistance. oncotarget.comnih.gov The unique mechanism of action of this compound makes it a prime candidate for combination therapies. nih.gov Its reliance on CYP2J2 for activation opens up rational strategies for synergistic pairings.

Future research will likely explore combinations of this compound with:

DDR Inhibitors: Since activated austocystin causes DNA damage, combining it with drugs that inhibit key proteins in the DNA Damage Response (e.g., PARP or ATM inhibitors) could create a synthetically lethal effect, killing cancer cells more effectively.

Conventional Chemotherapeutics: The cytotoxic pattern of Austocystin D has been shown to be distinct from standard agents like doxorubicin (B1662922) and etoposide. researchgate.netnih.gov This suggests that it could be combined with these drugs to target cancer cells through different mechanisms, potentially overcoming resistance to single-agent therapies.

CYP2J2 Modulators: In tumors with low CYP2J2 expression, co-administration of a safe compound that induces the expression of this enzyme could sensitize the cells to this compound, expanding its therapeutic window.

Other Natural Products: Combining this compound with other bioactive natural compounds that target different oncogenic pathways could lead to additive or synergistic anticancer effects. frontiersin.orgmdpi.com

Systematic screening of such combinations in relevant cancer cell line models and subsequent in vivo studies will be essential to identify the most effective partnerships for future clinical development.

Q & A

Q. What is the primary mechanism by which Austocystin D exerts selective cytotoxicity in cancer cells?

Austocystin D induces DNA damage and inhibits cell proliferation via CYP2J2-mediated metabolic activation. High CYP2J2 expression in cancer cells correlates with increased sensitivity to Austocystin D, as CYP2J2 oxidizes the compound into a DNA-damaging metabolite. Experimental validation includes:

- CYP2J2 dependency : Overexpression of CYP2J2 enhances cytotoxicity, while CRISPR/Cas9 knockout reduces sensitivity .

- DNA damage markers : Phosphorylated histone H2AX (γH2AX) levels rise in CYP2J2-high cell lines (e.g., U-2 OS) after treatment, confirmed via in-cell Western assays .

- Inhibitor studies : Ketoconazole (CYP inhibitor) abolishes DNA damage and cytotoxicity, confirming enzymatic activation .

Q. What experimental approaches are recommended to assess Austocystin D’s bioactivity in vitro?

Key methodologies include:

- Gene-expression correlation : Analyze CYP2J2 mRNA/protein levels across cell lines (e.g., via RNA-seq or qPCR) and correlate with IC₅₀ values from viability assays .